2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Description
2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H29N5O2S and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is 511.20419636 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine:
Anticancer Research
2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine: has shown potential in anticancer research. Its structure allows it to interact with various cellular pathways involved in cancer cell proliferation and survival. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has been explored for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfonyl and piperazine groups in its structure contribute to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Anti-inflammatory Applications
Research has shown that 2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can be used in the development of anti-inflammatory drugs. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential candidate for developing treatments for these conditions.
Antiviral Research
2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine: has been investigated for its antiviral properties. Its ability to inhibit viral replication and disrupt viral protein synthesis has been noted in studies focusing on viruses such as HIV and influenza .
Enzyme Inhibition Studies
This compound has been used in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its structure allows it to bind to enzyme active sites, making it a useful tool in studying enzyme kinetics and developing enzyme inhibitors for therapeutic use .
Photodynamic Therapy
The fluorene moiety in the compound’s structure makes it suitable for applications in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. This compound’s ability to generate such species upon light activation has been explored in cancer treatment research .
Drug Delivery Systems
2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine: has potential applications in drug delivery systems. Its chemical properties allow it to be used as a carrier molecule for delivering drugs to specific targets in the body, enhancing the efficacy and reducing the side effects of therapeutic agents .
properties
IUPAC Name |
2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O2S/c1-20-7-9-24(10-8-20)31-28-17-21(2)30-29(32-28)33-13-15-34(16-14-33)37(35,36)25-11-12-27-23(19-25)18-22-5-3-4-6-26(22)27/h3-12,17,19H,13-16,18H2,1-2H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUQOFMHLBABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(9H-fluorene-2-sulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
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